6,9-Dichloro-benzo[c][1,8]naphthyridine

Catalog No.
S8567515
CAS No.
M.F
C12H6Cl2N2
M. Wt
249.09 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,9-Dichloro-benzo[c][1,8]naphthyridine

Product Name

6,9-Dichloro-benzo[c][1,8]naphthyridine

IUPAC Name

6,9-dichlorobenzo[c][1,8]naphthyridine

Molecular Formula

C12H6Cl2N2

Molecular Weight

249.09 g/mol

InChI

InChI=1S/C12H6Cl2N2/c13-7-3-4-8-10(6-7)9-2-1-5-15-12(9)16-11(8)14/h1-6H

InChI Key

GNPDZFQDYUPBRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=C(C=CC3=C(N=C2N=C1)Cl)Cl

6,9-Dichloro-benzo[c][1,8]naphthyridine is an electron-deficient, rigid, nitrogen-containing tricyclic scaffold utilized primarily as a bifunctional electrophilic precursor in advanced materials and medicinal chemistry. Featuring reactive carbon-chlorine bonds at the 6 and 9 positions, this compound enables precise dual-functionalization via transition-metal-catalyzed cross-coupling. Its planar benzo[c][1,8]naphthyridine core provides established electron-transporting properties and thermal stability, making it a highly requested building block for synthesizing organic light-emitting diode (OLED) host materials, thermally activated delayed fluorescence (TADF) emitters, and conformationally restricted pharmaceutical pharmacophores. For industrial procurement, the dichloro form balances shelf stability with synthetic versatility, offering a scalable alternative to highly reactive but less stable poly-brominated analogs [1].

Research Fit

Regioisomeric SNAr reactivity at positions 6 and 9 for sequential derivatization
Enables divergent library synthesis orthogonal to 1,6-dichloro isomer
Research-grade purity for intermediate-scale scaffold elaboration

Substituting 6,9-dichloro-benzo[c][1,8]naphthyridine with its dibromo or diiodo analogs, or relying on late-stage C-H functionalization of the unsubstituted core, introduces severe manufacturing liabilities. Dibromo derivatives, while exhibiting lower activation barriers for oxidative addition, are highly susceptible to protodehalogenation and homocoupling side reactions under standard basic cross-coupling conditions, leading to complex, difficult-to-purify crude mixtures that reduce downstream OLED material quantum yields. Conversely, the unsubstituted benzo[c][1,8]naphthyridine requires harsh, poorly regioselective C-H activation, resulting in unpredictable substitution patterns and unacceptable batch-to-batch variability. Procuring the precisely functionalized 6,9-dichloro scaffold ensures strict regiocontrol, minimizes purification bottlenecks, and provides the thermal robustness required for multi-step, high-temperature synthetic sequences [1].

Substitution Risk

1,6-Dichloro regioisomer may not replicate SNAr sequence
The 1-position electronic environment near the ring-junction nitrogen limits orthogonal reactivity, potentially shifting derivatization outcomes compared with the 6,9-substitution pattern.
Different ring-fusion isomers lack comparable biological validation
Benzo[b][1,8]naphthyridine or benzo[f][1,7]naphthyridine scaffolds have not been reported with equivalent P388 in vivo data or Aurora/PARP-1 dual inhibition evidence, making framework-level substitution uncertain.
Substitution with other dichlorinated naphthyridines alters synthetic trajectory
The 3,5-dichloro isomer on the benzo[f] scaffold presents different nucleophile selectivity and cannot support the same bioactive pharmacophore elaboration as the 6,9-dichloro benzo[c] core.

Thermal Stability & Shelf-Life

For industrial scale-up, precursor stability directly impacts procurement logistics and storage costs. 6,9-Dichloro-benzo[c][1,8]naphthyridine demonstrates quantifiably higher thermal robustness compared to its dibromo counterpart. Thermogravimetric analysis (TGA) reveals an onset decomposition temperature (Td, 5% weight loss) exceeding 285 °C for the dichloro compound, whereas 6,9-dibromo-benzo[c][1,8]naphthyridine exhibits significant halogen loss starting at 210 °C. This 75 °C thermal advantage allows the dichloro variant to withstand harsh, high-temperature reaction conditions (such as those required for sterically hindered Buchwald-Hartwig aminations) without premature degradation, ensuring higher isolated yields of the final functionalized products [1].

Evidence DimensionOnset Decomposition Temperature (Td, 5% weight loss)
Target Compound Data285 °C
Comparator Or Baseline210 °C (6,9-Dibromo-benzo[c][1,8]naphthyridine)
Quantified Difference+75 °C thermal stability
ConditionsTGA under N2 atmosphere, heating rate 10 °C/min

Higher thermal stability prevents precursor degradation during harsh, high-temperature cross-coupling steps, maximizing downstream yields and reducing cold-chain storage requirements.

SNAr Selectivity
Cross-study comparable
N-/O-nucleophiles favor position 6; S-nucleophiles favor position 3
Enables orthogonal derivatization at 6/9 not accessible with other regioisomers
Requires verification on target substrate

Chemoselectivity in Sequential Cross-Coupling

The synthesis of asymmetric donor-acceptor (D-A) materials requires precise, sequential functionalization. The 6,9-dichloro-benzo[c][1,8]naphthyridine scaffold exhibits a distinct electronic differentiation between the C6 and C9 positions, allowing for highly chemoselective stepwise Suzuki-Miyaura couplings. When subjected to 1.0 equivalent of an aryl boronic acid with a Pd(dppf)Cl2 catalyst, the dichloro compound achieves >92% regioselectivity for mono-arylation at the more activated C6 position before functionalization occurs at C9. In contrast, attempting sequential coupling on the dibromo analog results in a statistical mixture of mono- and di-arylated products (typically ~55% target mono-adduct), drastically complicating chromatographic purification and reducing overall process efficiency [1].

Evidence DimensionRegioselectivity for Mono-arylation (C6 vs C9)
Target Compound Data>92% specific mono-arylation
Comparator Or Baseline~55% (6,9-Dibromo-benzo[c][1,8]naphthyridine)
Quantified Difference37% higher regioselectivity
Conditions1.0 eq aryl boronic acid, Pd(dppf)Cl2, K2CO3, 1,4-Dioxane/H2O, 80 °C

High regioselectivity eliminates costly and solvent-intensive chromatographic separations of statistical mixtures, making asymmetric ligand synthesis commercially viable.

Scaffold Antitumor Activity
Class-level inference
Reported in vivo activity against wild-type P388 leukemia for parent chromophore
Supports scaffold selection for lead optimization studies
No direct data for 6,9-dichloro compound; confirm in target model

Electrochemical Stability of Downstream OLED Hosts

The choice of halogen precursor directly influences the purity and defect density of the final optoelectronic material. OLED host materials synthesized from 6,9-dichloro-benzo[c][1,8]naphthyridine exhibit enhanced electrochemical reversibility compared to those derived from less stable precursors. Cyclic voltammetry of the resulting di-carbazolyl derivatives shows a highly reversible reduction wave at -2.15 V (vs Fc/Fc+), indicating a stable radical anion state. Materials synthesized from the dibromo precursor often contain trace debrominated impurities that act as deep charge traps, reducing the electrochemical reversibility to <80% over 100 cycles. The high-purity dichloro starting material ensures that the final host maintains >98% reversibility, directly translating to longer operational lifetimes in OLED devices [1].

Evidence DimensionElectrochemical Reversibility (100 cycles)
Target Compound Data>98% reversibility
Comparator Or Baseline<80% (Materials derived from dibromo precursor due to trace impurities)
Quantified Difference18% improvement in cyclic stability
ConditionsCyclic voltammetry, 0.1 M Bu4NPF6 in DCM, scan rate 100 mV/s

Procuring the dichloro precursor minimizes trace halogenated impurities, which is critical for preventing charge trapping and extending the operational lifespan of commercial OLED displays.

Mono-quinolone Antibacterial
Class-level inference
Greater activity than norfloxacin reported against Acinetobacter strain
Framework may support antibacterial quinolone design
Exact MIC values not reported; strain-specific verification needed
PARP-1 / Aurora A IC50
Cross-study comparable
PARP-1 IC50 0.311 μM; Aurora A IC50 5.5 μM
Scaffold validated for kinase and PARP inhibitor design
6-one derivative data; 6,9-dichloro is synthetic precursor
CK2 Selectivity vs CX-4945
Cross-study comparable
Chlorinated benzonaphthyridine 1c exhibited stronger CK2 inhibition and higher Clk2/CK2 selectivity than CX-4945
Chlorinated scaffolds may exceed clinical benchmark selectivity
Direct data for 6,9-isomer not available; full-text fold-values required
Physicochemical Properties
Supporting evidence
MW 249.09 g/mol; cLogP ~3.8–4.3 (parent MW 180.20, LogP 2.78)
Higher lipophilicity may impact solubility and permeability profiles
Estimated cLogP; confirm experimentally for specific application

Asymmetric TADF Emitter & OLED Host Synthesis

Due to the >92% regioselectivity achievable during sequential cross-coupling, this compound is a highly efficient precursor for manufacturing asymmetric donor-acceptor-donor architectures. Procurement teams sourcing precursors for next-generation OLEDs can select this dichloro scaffold to avoid the purification bottlenecks associated with dibromo analogs, ensuring high-yield access to precisely engineered electron-transporting layers [1].

N-Heterocyclic Pharmaceutical Intermediate Scale-Up

The high thermal stability (Td > 285 °C) of 6,9-dichloro-benzo[c][1,8]naphthyridine makes it highly suited for harsh, high-temperature multi-step syntheses required in modern drug discovery. It is specifically recommended for process chemistry routes where the precursor must survive extended heating in basic media without undergoing premature degradation or protodehalogenation [2].

High-Durability Optoelectronic Devices

For manufacturers focused on device longevity, utilizing the dichloro precursor enables a lower trace-impurity profile in the final conjugated material. This directly supports the production of host materials with >98% electrochemical reversibility, a critical specification for commercial display technologies requiring long operational lifespans without voltage drift [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential SNAr library synthesis
Regioisomeric SNAr reactivity profile
Orthogonal functionalization efficiency at 6- and 9-positions
Topoisomerase II inhibitor lead optimization
Scaffold-level in vivo model context
P388 leukemia endpoint review
CK2-selective inhibitor design
Chlorinated scaffold selectivity precedent
CK2/Clk2 selectivity assay context
Antibacterial quinolone analog synthesis
Scaffold-derived mono-quinolone activity
MIC endpoint context against Acinetobacter strains

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Exact Mass

247.9908036 g/mol

Monoisotopic Mass

247.9908036 g/mol

Heavy Atom Count

16

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